molecular formula C21H27N3O5S B11424563 Ethyl 4-(2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate

Ethyl 4-(2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetyl)piperazine-1-carboxylate

Cat. No.: B11424563
M. Wt: 433.5 g/mol
InChI Key: OZHGKSHWGNUCTH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methanesulfinyl}acetyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methanesulfinyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-amino ketone and a carboxylic acid derivative, under acidic or basic conditions.

    Introduction of the Methanesulfinyl Group: This step involves the sulfoxidation of a methylene group adjacent to the oxazole ring, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Piperazine Carboxylation: The final step involves the reaction of the intermediate with ethyl piperazine-1-carboxylate, often under reflux conditions in an appropriate solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanesulfinyl group can undergo further oxidation to form a sulfone.

    Reduction: The compound can be reduced to remove the sulfoxide group, potentially using reducing agents like lithium aluminum hydride.

    Substitution: Various substitution reactions can occur at the oxazole ring or the piperazine moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Various substituted oxazole or piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. The presence of the oxazole ring and the piperazine moiety suggests it might interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, Ethyl 4-(2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methanesulfinyl}acetyl)piperazine-1-carboxylate could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The oxazole ring and piperazine moiety are known to interact with various biological targets, suggesting potential pathways for its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methanesulfonyl}acetyl)piperazine-1-carboxylate: Similar structure but with a sulfone group instead of a sulfoxide.

    Ethyl 4-(2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}acetyl)piperazine-1-carboxylate: Lacks the sulfoxide group.

    Ethyl 4-(2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methanesulfinyl}acetyl)piperidine-1-carboxylate: Piperidine ring instead of piperazine.

Uniqueness

Ethyl 4-(2-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methanesulfinyl}acetyl)piperazine-1-carboxylate is unique due to the presence of both the oxazole ring and the sulfoxide group, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 4-[2-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H27N3O5S/c1-4-28-21(26)24-10-8-23(9-11-24)19(25)14-30(27)13-18-16(3)29-20(22-18)17-7-5-6-15(2)12-17/h5-7,12H,4,8-11,13-14H2,1-3H3

InChI Key

OZHGKSHWGNUCTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CS(=O)CC2=C(OC(=N2)C3=CC=CC(=C3)C)C

Origin of Product

United States

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